3-(Morpholinomethyl)chroman-4-one hydrochloride
Description
3-(Morpholinomethyl)chroman-4-one hydrochloride is a synthetic organic compound characterized by a chroman-4-one core substituted with a morpholinomethyl group at the 3-position and a hydrochloride salt. The morpholinomethyl substituent introduces a tertiary amine moiety, which may enhance solubility and bioactivity by interacting with biological targets such as enzymes or receptors .
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)-2,3-dihydrochromen-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3.ClH/c16-14-11(9-15-5-7-17-8-6-15)10-18-13-4-2-1-3-12(13)14;/h1-4,11H,5-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPURYNXPDYHMLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2COC3=CC=CC=C3C2=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholinomethyl)chroman-4-one hydrochloride typically involves the reaction of chroman-4-one with morpholine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and consistency. These methods often include advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize production efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The ketone group undergoes oxidation under controlled conditions:
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Ketone to Carboxylic Acid : Strong oxidants (e.g., KMnO₄, CrO₃) convert the 4-keto group to a carboxylic acid, forming 3-(morpholinomethyl)chroman-4-carboxylic acid.
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Side-Chain Oxidation : The morpholinomethyl group resists oxidation due to steric hindrance from the bicyclic structure.
Alkylation/Acylation
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N-Alkylation : The morpholine nitrogen reacts with alkyl halides (e.g., methyl iodide) in basic media to form quaternary ammonium salts.
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Acylation : Acetic anhydride or acetyl chloride acetylates the morpholine nitrogen, producing 3-(N-acetylmorpholinomethyl)chroman-4-one.
Acid/Base-Mediated Reactions
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Hydrochloride Salt Dissociation : In aqueous NaOH, the hydrochloride salt releases free base 3-(morpholinomethyl)chroman-4-one, enhancing solubility in organic solvents.
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Ring-Opening : Prolonged exposure to concentrated HCl at elevated temperatures (70–80°C) cleaves the chroman ring, yielding phenolic derivatives .
Palladium-Catalyzed Functionalization
The chroman core participates in cross-coupling reactions:
Mechanism : The palladium catalyst facilitates oxidative addition at the C–I bond (in iodinated precursors), followed by CO insertion and reductive elimination to form chroman-2,4-diones .
Enzyme Inhibition Pathways
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Kinase Inhibition : The morpholinomethyl group interacts with ATP-binding pockets via hydrogen bonding (C=O···H–N) and π-π stacking (aromatic residues).
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Protease Binding : The hydrochloride salt enhances solubility, enabling ionic interactions with catalytic aspartate residues .
Crystallographic Analysis
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XRD Data : The chroman ring adopts a planar conformation, while the morpholinomethyl group exhibits chair geometry (CCDC 2269045–2269046) .
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Hydrogen Bonding : Intramolecular RAHB (Resonance-Assisted Hydrogen Bonding) stabilizes the keto-enol tautomer in solution .
Stability Profile
| Condition | Stability Outcome | Reference |
|---|---|---|
| pH 2–6 (aqueous) | Stable for >48 hrs | |
| pH >10 | Rapid hydrolysis of morpholine | |
| UV light (254 nm) | Photooxidation of ketone group |
Comparative Reactivity of Chroman-4-one Derivatives
Scientific Research Applications
3-(Morpholinomethyl)chroman-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of cellular processes and as a tool for investigating the mechanisms of action of various biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Mechanism of Action
The mechanism of action of 3-(Morpholinomethyl)chroman-4-one hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues of Chroman-4-one Derivatives
Chroman-4-one derivatives vary in substituents, which critically influence their physical, chemical, and biological properties. Below is a comparative analysis of key compounds:
Table 1: Structural and Physical Properties of Selected Chroman-4-one Derivatives
Functional Group and Bioactivity Comparisons
- Morpholinomethyl vs. Benzylidene Groups: Morpholinomethyl substituents (as in the target compound) introduce a basic nitrogen atom, improving solubility and enabling interactions with acidic residues in enzymes (e.g., COX-2 inhibition observed in morpholinomethyl-containing imidazo[1,2-a]pyridines ).
Hydrochloride Salts :
- The hydrochloride salt form (seen in both the target compound and Molindone Hydrochloride ) increases water solubility and bioavailability compared to free bases.
Biological Activity
3-(Morpholinomethyl)chroman-4-one hydrochloride is a derivative of chroman-4-one, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, antioxidant, and other pharmacological properties. The information is synthesized from various research studies and reviews to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a chroman-4-one backbone with a morpholinomethyl substituent. This structural modification is significant as it influences the compound's interaction with biological targets.
Molecular Formula: CHClNO
Molecular Weight: 240.71 g/mol
Anticancer Activity
Research indicates that chroman-4-one derivatives exhibit notable anticancer properties. A study on various chromanone analogs demonstrated significant cytotoxic effects against several cancer cell lines, including breast (MCF-7), ovarian (A2780), and colorectal (HT-29) cancer cells. For instance, derivatives with specific substituents showed IC values as low as 0.31 μM against A2780 cells, indicating potent activity .
Table 1: Anticancer Activity of Chromanone Derivatives
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 3-(Morpholinomethyl)chroman-4-one | MCF-7 | TBD |
| 3-Benzylidene chroman-4-one | A2780 | 0.31 |
| Spiro [chroman-2, 4′-piperidin]-4-one | HT-29 | 0.47 |
Antimicrobial Activity
Chromanone derivatives have also been studied for their antimicrobial properties. In particular, compounds with similar structures have shown effectiveness against various bacterial strains, including resistant strains like MRSA. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 3-(Morpholinomethyl)chroman-4-one | MRSA | TBD |
| Pyrrole derivatives | E. coli | 32 |
| Chromanone analogs | Pseudomonas aeruginosa | TBD |
Antioxidant Properties
Antioxidant activity is another significant aspect of chromanone derivatives. Studies have shown that certain analogs exhibit superior free radical scavenging abilities compared to standard antioxidants like vitamin E. The antioxidant mechanism may involve the reduction of oxidative stress markers and enhancement of endogenous antioxidant enzymes .
Table 3: Antioxidant Activity Comparison
| Compound | DPPH Scavenging (%) | Lipid Peroxidation Inhibition (%) |
|---|---|---|
| 3-(Morpholinomethyl)chroman-4-one | TBD | TBD |
| Vitamin E | 66.4 | 176.8 |
Structure-Activity Relationship (SAR)
The biological activity of chromanone derivatives can often be correlated with their chemical structure through SAR studies. Modifications at specific positions on the chromanone scaffold can enhance or diminish activity against various biological targets. For instance, the presence of electron-donating groups like methoxy significantly improves anticancer efficacy by enhancing binding affinity to target proteins involved in cell proliferation and survival .
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the anticancer potential of several morpholino-substituted chromanones against the MCF-7 breast cancer cell line. The results indicated that compounds with higher lipophilicity showed better cell membrane permeability and greater cytotoxic effects.
- Case Study on Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of chromanone derivatives against MRSA and E. coli. The study highlighted that specific substitutions significantly increased antibacterial potency, suggesting a promising avenue for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
